
1,2-Cyclohexanediol, monomethanesulfonate, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclohexanediol, monomethanesulfonate, trans- is an organic compound with the molecular formula C7H14O4S. It is a derivative of 1,2-cyclohexanediol, where one of the hydroxyl groups is substituted with a methanesulfonate group. This compound is known for its stereochemistry, specifically the trans-configuration, which means that the substituents are on opposite sides of the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-cyclohexanediol, monomethanesulfonate, trans- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene.
Bromohydrin Formation: Cyclohexene is reacted with N-bromosuccinimide (NBS) in an aqueous medium to form trans-2-bromocyclohexanol.
Epoxide Formation: The bromohydrin intermediate is treated with a base to form 1,2-epoxycyclohexane.
Epoxide Opening: The epoxide is then opened in the presence of methanesulfonic acid to yield 1,2-cyclohexanediol, monomethanesulfonate, trans-.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Cyclohexanediol, monomethanesulfonate, trans- undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form cyclohexane-1,2-dione.
Reduction: Reduction reactions can convert it back to 1,2-cyclohexanediol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexane-1,2-dione.
Reduction: 1,2-Cyclohexanediol.
Substitution: Various substituted cyclohexanediol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclohexanediol, monomethanesulfonate, trans- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclohexanediol, trans-: Similar structure but lacks the methanesulfonate group.
1,2-Cyclohexanediol, 1-methyl-, trans-: Similar structure with a methyl group instead of methanesulfonate.
trans-1,2-Cyclohexanediol mono((-)-menthoxyacetate): Another derivative with a different substituent.
Uniqueness
1,2-Cyclohexanediol, monomethanesulfonate, trans- is unique due to its methanesulfonate group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
| 113391-96-1 | |
Molekularformel |
C7H14O4S |
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
[(1R,2R)-2-hydroxycyclohexyl] methanesulfonate |
InChI |
InChI=1S/C7H14O4S/c1-12(9,10)11-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
ZAWFZEFXFJKOLK-RNFRBKRXSA-N |
Isomerische SMILES |
CS(=O)(=O)O[C@@H]1CCCC[C@H]1O |
Kanonische SMILES |
CS(=O)(=O)OC1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


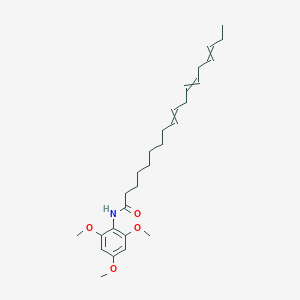
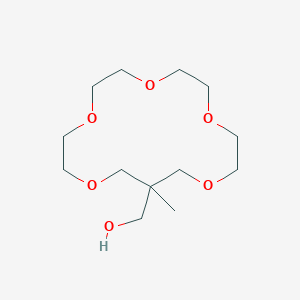
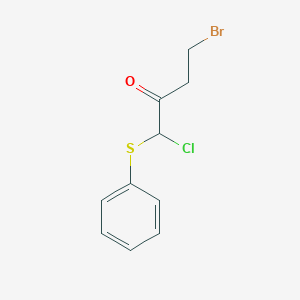
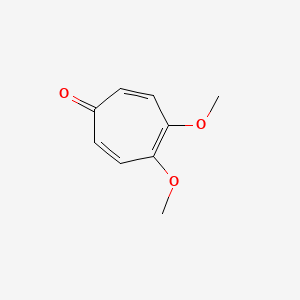
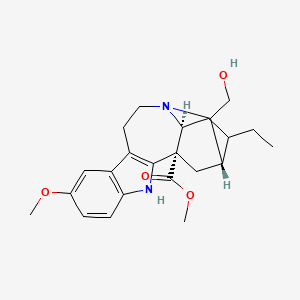
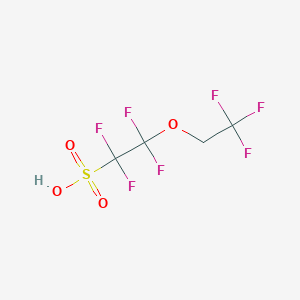

![Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-](/img/structure/B14315916.png)
![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
